Comprehensive Physicochemical Profiling and Synthetic Applications of 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile
Comprehensive Physicochemical Profiling and Synthetic Applications of 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. Fluorinated compounds are expected to account for 30–50% of all active pharmaceutical ingredients currently under development[1]. Among these, fluorinated pyrazoles have garnered exponential interest due to their presence in blockbuster drugs and their ability to modulate target affinity and metabolic stability[2].
2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile represents a highly specialized, bifunctional building block. It combines the aromatic stability of a pyrazole core, the metabolic shielding and lipophilic hydrogen-bond donating capacity of a 2,2-difluoroethyl group[3], and the versatile reactivity of an acetonitrile moiety[4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, regioselective synthesis, and downstream applications in drug discovery.
Physicochemical Properties & Structural Dynamics
The physicochemical profile of a building block dictates its utility in fragment-based drug discovery (FBDD) and late-stage functionalization. The integration of the 2,2-difluoroethyl group and the acetonitrile moiety onto the pyrazole core creates a unique push-pull electronic environment.
Quantitative Physicochemical Data
The following table summarizes the core molecular properties, highlighting the causality behind their values:
| Property | Value | Causality / Significance |
| Molecular Formula | C₇H₇F₂N₃ | Core scaffold composition. |
| Molecular Weight | 171.15 g/mol | Highly efficient ligand efficiency (LE); ideal for FBDD. |
| Topological Polar Surface Area | ~41.6 Ų | Driven by the pyrazole and nitrile nitrogens; optimal for passive membrane permeability. |
| Predicted LogP | 1.1 – 1.5 | The highly electronegative CF₂ group increases lipophilicity compared to non-fluorinated analogs[5]. |
| Hydrogen Bond Donors (HBD) | 0 (Classical) / 1 (Non-classical) | The increased acidity of the CF₂H proton allows it to act as a unique lipophilic H-bond donor[3]. |
| Hydrogen Bond Acceptors (HBA) | 3 | Provided by the sp² pyrazole nitrogen and the nitrile nitrogen. |
| Rotatable Bonds | 4 | Affords conformational flexibility for induced-fit target binding. |
Structural Causality
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The 2,2-Difluoroethyl Group (-CH₂CF₂H): This group mimics the steric and electronic features of a methoxy group but offers vastly superior metabolic stability against cytochrome P450-mediated oxidative dealkylation[6]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the adjacent pyrazole nitrogen, altering the molecule's overall basicity.
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The Acetonitrile Moiety (-CH₂CN): Positioned at the 5-position, this group features highly acidic α-protons due to the combined electron-withdrawing effects of the adjacent pyrazole ring and the cyano group. This makes it a prime candidate for Knoevenagel condensations or cyclization reactions to form extended heterocycles[7].
Structure-property relationship (SPR) mapping of the core functional groups.
Synthetic Methodology & Regioselectivity
The synthesis of N-alkylated pyrazoles from asymmetric precursors inevitably presents a regioselectivity challenge. Alkylating 1H-pyrazole-5-acetonitrile with a 2,2-difluoroethyl electrophile yields a mixture of the 1,3-isomer and the desired 1,5-isomer[8].
Experimental Workflow & Logic
Regioselective N-alkylation workflow for 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile.
Step-by-Step Protocol (Self-Validating System)
To ensure high scientific integrity, the following protocol details the causality behind each operational step:
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Deprotonation: Dissolve 1H-pyrazole-5-acetonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 eq).
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Causality: DMF is a polar aprotic solvent that leaves the pyrazole nitrogen highly nucleophilic. K₂CO₃ is chosen as a mild base; it is strong enough to deprotonate the pyrazole (pKa ~14) but weak enough to prevent the unwanted deprotonation of the highly acidic α-protons of the acetonitrile group.
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Electrophilic Addition: Cool the mixture to 0 °C. Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (triflate) (1.1 eq).
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Causality: The triflate is a superior leaving group compared to halides, allowing the Sₙ2 reaction to proceed at lower temperatures, which kinetically traps the desired regioisomer and minimizes polyalkylation.
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Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).
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Validation: The reaction is complete when the starting material spot is consumed, replaced by two distinct, closely eluting spots representing the 1,3- and 1,5-regioisomers.
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Quenching & Extraction: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (5x).
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Causality: Extensive aqueous washing is mandatory to partition the DMF out of the organic layer, preventing co-elution during chromatography.
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Chromatographic Separation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).
Analytical Characterization
To definitively confirm the isolation of the 1,5-isomer over the 1,3-isomer, the analytical protocol must rely on self-validating spectroscopic markers.
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¹H NMR (400 MHz, CDCl₃):
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The CF₂H proton will appear as a distinct triplet of triplets (tt) at approximately 5.80–6.20 ppm, due to geminal coupling with the two fluorine atoms ( 2JHF ~ 55 Hz) and vicinal coupling with the adjacent CH₂ group ( 3JHH ~ 4 Hz).
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Crucial Regiochemical Proof: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory. In the 1,5-isomer, a strong NOE cross-peak will be observed between the N-CH₂ protons of the difluoroethyl group and the CH₂ protons of the acetonitrile group. This spatial proximity does not exist in the 1,3-isomer.
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¹⁹F NMR (376 MHz, CDCl₃):
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Will present as a doublet of triplets (dt) around -114 ppm.
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LC-MS (ESI+):
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Expected [M+H]⁺ at m/z 172.1.
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Biological Applications & Pathway Integration
The 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile scaffold is highly prized in the synthesis of complex kinase inhibitors and metabolic enzyme modulators. Specifically, fluorinated pyrazoles have been identified as potent inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)[9][10].
DHODH is an enzyme located on the inner mitochondrial membrane, responsible for catalyzing the oxidation of dihydroorotate to orotate—a rate-limiting step in the de novo pyrimidine biosynthesis pathway. By utilizing the acetonitrile moiety to build extended azine or amide structures, researchers can synthesize molecules where the 2,2-difluoroethyl group anchors deep within the hydrophobic sub-pocket of the DHODH ubiquinone-binding site, utilizing its lipophilic H-bond donor capacity to enhance target residence time[11].
Mechanism of action of fluorinated pyrazoles via DHODH inhibition in pyrimidine biosynthesis.
References
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1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde - EvitaChem evitachem.com 11
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Buy 1-(2,2-difluoroethyl)-1H-pyrazole (EVT-3224071) | 1173030-07-3 - EvitaChem evitachem.com8
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Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry - ACS Publications acs.org 9
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Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC nih.gov 10
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Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews acs.org2
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Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review researchgate.net1
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A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor thieme-connect.com 3
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC nih.gov 4
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1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC nih.gov 6
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2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy - ChemRxiv chemrxiv.org 5
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5-Amino-4-cyano-1-phenyl-3-pyrazole acetonitrile - Chem-Impex chemimpex.com 7
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